molecular formula C14H22N6OS B6500085 N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide CAS No. 953968-52-0

N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide

Cat. No.: B6500085
CAS No.: 953968-52-0
M. Wt: 322.43 g/mol
InChI Key: GWCXDWPIFUZMAE-UHFFFAOYSA-N
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Description

N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide is an organic compound that belongs to the class of pyrazolopyrimidines. This compound is noteworthy for its diverse range of applications in scientific research, particularly due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide typically involves the reaction of a pyrazolopyrimidine intermediate with specific side chains and functional groups. The process may include the following steps:

  • Formation of the pyrazolopyrimidine core: : This is achieved through cyclization reactions involving hydrazines and diketones.

  • Introduction of substituents: : Various substituents such as methylsulfanyl and propylamino groups are introduced through reactions like alkylation and amination.

  • Final assembly: : The compound is completed by coupling the intermediate with the appropriate amide group.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions may yield sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride, leading to the formation of reduced derivatives of the pyrazolopyrimidine core.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the pyrazolopyrimidine core are replaced by other groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acetic acid or potassium permanganate in water.

  • Reduction: : Sodium borohydride in methanol or ethanol.

  • Substitution: : Halogenation followed by nucleophilic substitution using alkyl halides or amines.

Major Products: The major products formed from these reactions include oxidized derivatives (sulfoxides and sulfones), reduced derivatives, and substituted pyrazolopyrimidines.

Scientific Research Applications

Chemistry

  • Catalysis: : It acts as a catalyst or catalyst precursor in various organic reactions.

  • Material Science: : Employed in the synthesis of novel materials with specific electronic or photophysical properties.

Biology

  • Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

  • Molecular Probes: : Used as a molecular probe in biochemical studies.

Medicine

  • Pharmaceuticals: : Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

  • Polymers: : Utilized in the synthesis of specialized polymers with unique characteristics.

Mechanism of Action

Molecular Targets and Pathways: N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide exerts its effects through various mechanisms, depending on the context of its application. In enzyme inhibition, it binds to the active site of specific enzymes, blocking substrate access and thereby inhibiting the enzyme's activity. In pharmaceuticals, it may interact with cellular receptors or pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[6-(methylsulfanyl)-4-(ethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide

  • N-{2-[6-(methylsulfanyl)-4-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide

Uniqueness: The primary uniqueness of N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide lies in its propylamino substituent, which can influence its reactivity, binding properties, and overall effectiveness in its applications.

Pretty intriguing compound, huh? Science always seems to have some wild surprises up its sleeve!

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6OS/c1-4-6-16-12-10-9-17-20(8-7-15-11(21)5-2)13(10)19-14(18-12)22-3/h9H,4-8H2,1-3H3,(H,15,21)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCXDWPIFUZMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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